Ethyl 2,4-dicyano-3-oxobutanoate
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Overview
Description
Ethyl 2,4-dicyano-3-oxobutanoate is an organic compound with a unique structure that includes both cyano and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dicyano-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting reagent for this pathway is ethyl 3-oxobutanoate, also known as ethyl acetoacetate. The synthesis involves the conversion of ethyl acetoacetate into its enolate ion using a strong base such as sodium ethoxide. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dicyano-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the cyano groups.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dicyano-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2,4-dicyano-3-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano groups and carbonyl group provide sites for nucleophilic attack, leading to the formation of new bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate (Ethyl 3-oxobutanoate): Similar in structure but lacks the cyano groups.
Diethyl malonate: Contains two ester groups and is used in similar alkylation reactions.
Ethyl cyanoacetate: Contains a cyano group but differs in the position of functional groups.
Uniqueness
Ethyl 2,4-dicyano-3-oxobutanoate is unique due to the presence of both cyano and carbonyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H8N2O3 |
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Molecular Weight |
180.16 g/mol |
IUPAC Name |
ethyl 2,4-dicyano-3-oxobutanoate |
InChI |
InChI=1S/C8H8N2O3/c1-2-13-8(12)6(5-10)7(11)3-4-9/h6H,2-3H2,1H3 |
InChI Key |
LZBSINMWAUPWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)CC#N |
Origin of Product |
United States |
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